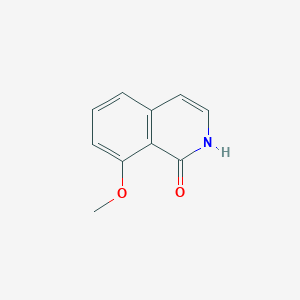

1(2H)-Isoquinolinone, 8-methoxy-

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of aryl-substituted 3-amino-1-aryl-8-methoxy-1H-benzo[f]chromene-2-carbonitriles were synthesized via reaction of 6-methoxy-2-naphthol with a mixture of appropriate aromatic aldehydes and malononitrile under microwave conditions .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the reaction of ferrocene carboxaldehyde with dimedone and ketone catalyzed by ammonium acetate using water as a green reaction media via microwave was reported .Wissenschaftliche Forschungsanwendungen

EGFR Inhibitor Development 1(2H)-Isoquinolinone, 8-methoxy- and its derivatives have been studied as novel scaffolds for EGFR inhibitors, which are significant in cancer treatment. Kang et al. (2013) synthesized various derivatives and evaluated their antiproliferative activities against cancer cell lines. Compound 6c, in particular, showed promising activity against A431 cells and EGFR tyrosine kinase, suggesting potential in cancer therapeutics (Kang et al., 2013).

Imaging of Poly (ADP-ribose) Synthetase Miyake et al. (2000) developed 3,4-dihydro-5-[11C]methoxy-1(2H)-isoquinolinone ([11C]MIQO) as a potential tracer for imaging excessive activation of poly(ADP-ribose) synthetase (PARS) in positron emission tomography. This development is crucial for understanding and diagnosing conditions associated with PARS activation (Miyake et al., 2000).

Antibacterial and Antifungal Activities Ma et al. (2017) isolated a new isoquinolone alkaloid from an endophytic fungus, which exhibited strong antifungal activity. This compound, along with others, demonstrated significant antibacterial activity against Staphylococcus aureus, highlighting its potential in developing new antimicrobial agents (Ma et al., 2017).

Neuropathic Pain Treatment Ogiyama et al. (2015) identified an 8-methoxytetrahydroisoquinoline derivative as an orally active N-type calcium channel blocker for neuropathic pain treatment. This compound showed efficacy in a rat spinal nerve ligation model of neuropathic pain without inhibiting cytochrome P450 enzymes, which is significant for pain management (Ogiyama et al., 2015).

Photochemical Studies Albini et al. (1980) investigated the photochemistry of methoxy-substituted quinoline and isoquinoline N-oxides, exploring the formation of various photoisomers. This research provides insights into the photochemical behavior of these compounds, which is essential for understanding their reactions under light exposure (Albini et al., 1980).

Alzheimer's Disease Research Kenche et al. (2013) studied 8-Hydroxyquinolines, including 1(2H)-Isoquinolinone derivatives, for their potential in treating Alzheimer's disease. They showed that these compounds could form complexes with neurotransmitters and amyloid-β peptide, suggesting a role in metal chelation and amyloid plaque disaggregation, which is relevant for Alzheimer's therapy (Kenche et al., 2013).

Antidepressant-Like Effects Dhir and Kulkarni (2011) explored the antidepressant-like effects of a tetrahydro-isoquinolin derivative, showing its potential in treating depression through the L-arginine–nitric oxide–cyclic guanosine monophosphate pathway (Dhir & Kulkarni, 2011).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Endophytic fungi have emerged as potential prolific producers of antimicrobials, antiseptics, and antibiotics of plant origin. The emerging trends in endophytic fungi-mediated biosynthesis of novel bioactive metabolites, success stories of key pharmacological metabolites, strategies to overcome the existing challenges in endophyte biology, and future direction in endophytic fungi-based drug discovery forms the underlying theme of this article .

Biochemische Analyse

Biochemical Properties

1(2H)-Isoquinolinone, 8-methoxy- plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can influence the function and activity of these biomolecules .

Cellular Effects

The effects of 1(2H)-Isoquinolinone, 8-methoxy- on various types of cells and cellular processes are diverse. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 1(2H)-Isoquinolinone, 8-methoxy- involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact molecular mechanisms through which 1(2H)-Isoquinolinone, 8-methoxy- exerts its effects are still being elucidated .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1(2H)-Isoquinolinone, 8-methoxy- can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 1(2H)-Isoquinolinone, 8-methoxy- can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

1(2H)-Isoquinolinone, 8-methoxy- is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

It may interact with various transporters or binding proteins, and these interactions could affect its localization or accumulation .

Subcellular Localization

The subcellular localization of 1(2H)-Isoquinolinone, 8-methoxy- and its effects on activity or function are areas of active research . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Eigenschaften

IUPAC Name |

8-methoxy-2H-isoquinolin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-8-4-2-3-7-5-6-11-10(12)9(7)8/h2-6H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHQVJRHYYKAZIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=O)NC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001306033 | |

| Record name | 8-Methoxy-1(2H)-isoquinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001306033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129959-09-7 | |

| Record name | 8-Methoxy-1(2H)-isoquinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129959-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Methoxy-1(2H)-isoquinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001306033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![trilithium;[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-bis[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate](/img/structure/B3097045.png)

![7-Ethylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B3097066.png)

![[1-(3-Aminopropyl)piperidin-4-yl]methanol](/img/structure/B3097100.png)

![(S)-tert-Butyl 1-(chloromethyl)-5-hydroxy-1H-benzo[e]indole-3(2H)-carboxylate](/img/structure/B3097109.png)